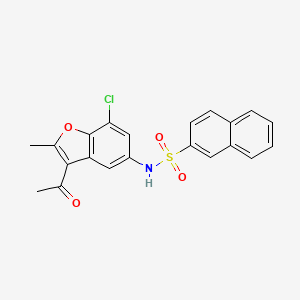

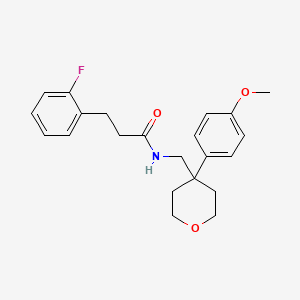

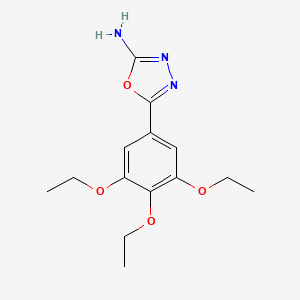

![molecular formula C7H7ClN4O B2617588 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 99950-95-5](/img/structure/B2617588.png)

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .

Synthesis Analysis

The synthesis of triazolopyrimidines is often achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H6N4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Triazolopyrimidines have been found to exhibit various biological activities. For instance, they have been used in the design of anticancer agents . In one study, a series of triazolopyrimidine indole derivatives were synthesized and tested against three human cancer cell lines .

Applications De Recherche Scientifique

Anticancer Agents

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds showed antiproliferative activities against human cancer cell lines, MGC-803, HCT-116, and MCF-7 .

Suppression of ERK Signaling Pathway

These compounds exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway is a valuable strategy in cancer treatment .

Induction of Cell Apoptosis

The compounds induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells . This is another important mechanism in the fight against cancer .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antimalarial Activity

This compound is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This opens up a new avenue for the treatment of malaria .

HIV TAR RNA Binding

Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This could potentially lead to new treatments for HIV .

Mécanisme D'action

Target of Action

The primary target of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival, making it a key target in cancer research .

Mode of Action

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The ERK signaling pathway is the primary biochemical pathway affected by 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . The suppression of this pathway leads to downstream effects such as the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins in cells .

Pharmacokinetics

The ADME properties of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Its potent antiproliferative activities against various cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The action of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine leads to molecular and cellular effects such as the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLOAXOKOQAZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)